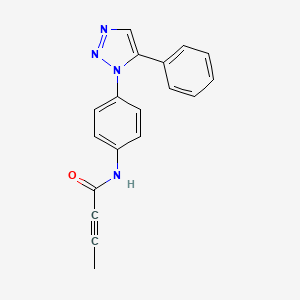

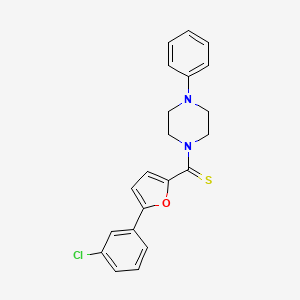

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

The primary target of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound likely affects several biochemical pathways. Carbonic anhydrase-II is involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and lungs . Therefore, the inhibition of this enzyme could have downstream effects on these processes.

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in compounds can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), by forming hydrogen bonds with different targets .

Result of Action

The inhibition of carbonic anhydrase-II by this compound could lead to a decrease in the enzyme’s activity, potentially affecting the acid-base balance in the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the

Properties

IUPAC Name |

N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHAAOXARHDONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![N-[(4-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)

![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)